

Unraveling the Molecular Mechanisms of RU486 (Mifepristone): A Technical Guide

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Compound of Interest		
Compound Name:	RU44790	
Cat. No.:	B1680179	Get Quote

Preamble: Initial searches for "RU44790" did not yield information on a compound with that designation, suggesting a likely typographical error. Extensive research on compounds with similar nomenclature, particularly those developed by Roussel Uclaf, indicates that the intended subject of inquiry is likely RU486, the well-characterized synthetic steroid better known as Mifepristone. This document provides a comprehensive technical overview of the mechanism of action of RU486, tailored for researchers, scientists, and drug development professionals.

Executive Summary

RU486 (Mifepristone) is a potent synthetic steroid that primarily functions as a competitive antagonist at the progesterone receptor (PR) and the glucocorticoid receptor (GR).[1][2][3][4] Its high-affinity binding to these receptors displaces the natural agonist hormones, progesterone and cortisol, respectively. Upon binding, RU486 induces a conformational change in the receptor that differs from that induced by agonists. This altered conformation results in an inactive receptor complex that, while capable of binding to DNA at hormone response elements (HREs), is unable to efficiently recruit the coactivators necessary for gene transcription.[1][5][6] Instead, it can promote the recruitment of corepressors, leading to the repression of target gene expression.[5] This dual antagonism of PR and GR forms the basis of its diverse clinical applications.

Receptor Binding and Affinity



The initial and most critical step in the mechanism of action of RU486 is its high-affinity binding to the ligand-binding domain (LBD) of the progesterone and glucocorticoid receptors.

Quantitative Binding Data

Compound	Receptor	Binding Affinity (Kd, nM)	Relative Binding Affinity (%)	Species	Reference
RU486	Progesterone Receptor (PR)	~1	>100 (vs. Progesterone)	Human	[1]
RU486	Glucocorticoi d Receptor (GR)	~1	~300 (vs. Dexamethaso ne)	Human	[1][5]
Progesterone	Progesterone Receptor (PR)	~5-10	100	Human	
Dexamethaso ne	Glucocorticoi d Receptor (GR)	~3-5	100	Human	-

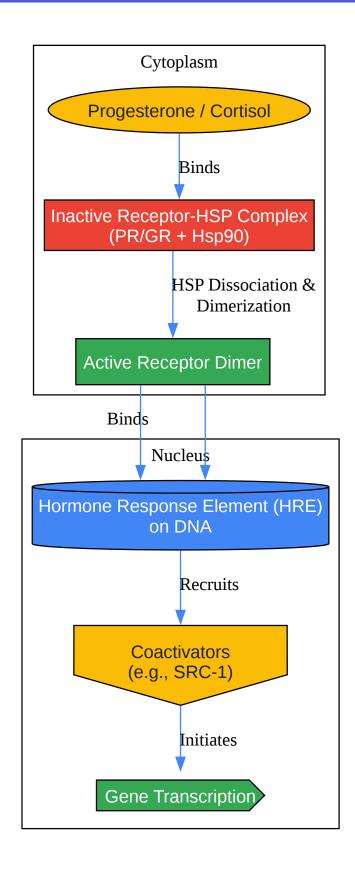
Note: The exact binding affinities can vary depending on the experimental conditions and assay used.

Molecular Mechanism of Antagonism

The antagonistic properties of RU486 are a consequence of the specific structural changes it induces in the receptor upon binding, which ultimately leads to the inhibition of hormone-dependent gene transcription.

Signaling Pathway of Progesterone/Glucocorticoid Receptor Activation (Agonist)



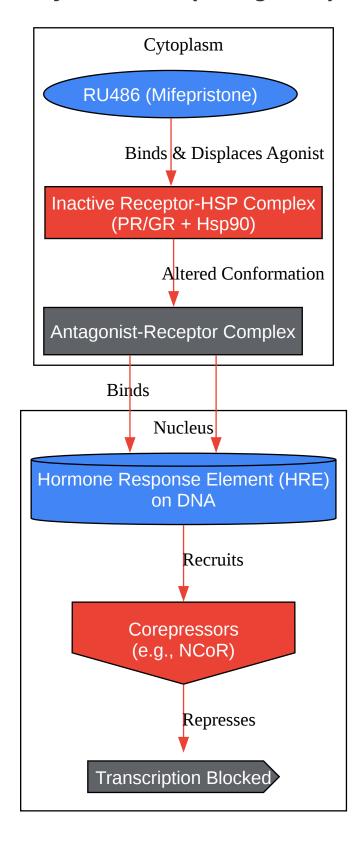


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Caption: Agonist-mediated activation of progesterone and glucocorticoid receptors.



Signaling Pathway of RU486 (Antagonist)



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Caption: Antagonistic mechanism of RU486 on receptor signaling.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of RU486.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity of RU486 for the progesterone and glucocorticoid receptors.

Methodology:

- Preparation of Receptor Source: Utilize cell lysates or purified recombinant human progesterone or glucocorticoid receptors.
- Radioligand: Use a tritiated agonist with high affinity for the receptor of interest (e.g., [3H]R5020 for PR, [3H]dexamethasone for GR).
- Competition: Incubate a fixed concentration of the radioligand and receptor with increasing concentrations of unlabeled RU486.
- Separation: Separate receptor-bound from unbound radioligand using methods like dextrancoated charcoal or filter binding assays.
- Detection: Quantify the radioactivity of the bound fraction using liquid scintillation counting.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀, which can then be used to calculate the Ki (inhibition constant).

Reporter Gene Assay

Objective: To assess the functional antagonist activity of RU486.

Methodology:



- Cell Culture: Use a cell line that expresses the progesterone or glucocorticoid receptor (e.g., T47D breast cancer cells for PR).
- Transfection: Transfect the cells with a reporter plasmid containing a hormone-responsive promoter (e.g., MMTV promoter) linked to a reporter gene (e.g., luciferase or CAT).
- Treatment: Treat the transfected cells with:
 - Vehicle control
 - Agonist (e.g., R5020 for PR)
 - RU486 alone
 - Agonist in combination with increasing concentrations of RU486
- Incubation: Incubate the cells for a sufficient period to allow for gene expression (typically 24-48 hours).
- Lysis and Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity).
- Data Analysis: Normalize reporter activity to a co-transfected control plasmid (e.g., β-galactosidase). The ability of RU486 to inhibit agonist-induced reporter activity demonstrates its antagonist function.

Conclusion

RU486 (Mifepristone) exerts its potent biological effects through a well-defined mechanism of competitive antagonism at the progesterone and glucocorticoid receptors. Its high binding affinity allows it to effectively block the actions of endogenous hormones. The unique conformational change induced by RU486 binding leads to the formation of a transcriptionally inactive receptor complex, which can recruit corepressors to actively silence gene expression. This detailed understanding of its molecular mechanism is crucial for the continued exploration of its therapeutic applications and the development of next-generation receptor modulators.



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